molecular formula C13H17N5O5S B12397729 8-Allylthioguanosine

8-Allylthioguanosine

Cat. No.: B12397729
M. Wt: 355.37 g/mol
InChI Key: GUGINDRESZHQCY-INWNYVOZSA-N
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Description

Preparation Methods

The synthesis of 8-Allylthioguanosine involves the modification of guanosine. One common method includes the reaction of guanosine with allylthiol under specific conditions to introduce the allylthio group at the 8-position of the guanine base. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

8-Allylthioguanosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified nucleosides and nucleotides.

Scientific Research Applications

8-Allylthioguanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Allylthioguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. It targets specific molecular pathways, including the activation of Toll-like receptor 7, which plays a role in the immune response .

Comparison with Similar Compounds

8-Allylthioguanosine is unique among purine nucleoside analogs due to its specific allylthio modification. Similar compounds include:

This compound stands out due to its specific modification, which enhances its antitumor activity and makes it a valuable compound for research and therapeutic development.

Properties

Molecular Formula

C13H17N5O5S

Molecular Weight

355.37 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7+,8?,11-/m1/s1

InChI Key

GUGINDRESZHQCY-INWNYVOZSA-N

Isomeric SMILES

C=CCSC1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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